5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

Description

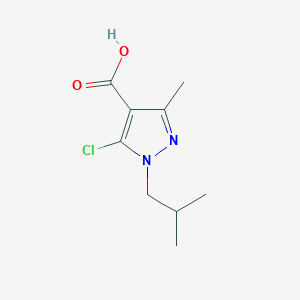

Chemical Structure and Properties 5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid (CAS: 956755-70-7) is a pyrazole derivative with the molecular formula C₉H₁₃ClN₂O₂ (molecular weight: 216.67 g/mol). Its structure features a pyrazole ring substituted with a chlorine atom at position 5, a methyl group at position 3, and a 2-methylpropyl (isobutyl) group at position 1. According to American Elements, it is supplied as a liquid and stored at +4°C, though detailed safety data (SDS) must be requested directly from suppliers .

Properties

IUPAC Name |

5-chloro-3-methyl-1-(2-methylpropyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-5(2)4-12-8(10)7(9(13)14)6(3)11-12/h5H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJRPRUMUPALIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)Cl)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001323100 | |

| Record name | 5-chloro-3-methyl-1-(2-methylpropyl)pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835004 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

956755-70-7 | |

| Record name | 5-chloro-3-methyl-1-(2-methylpropyl)pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, where they undergo cyclization and subsequent functional group modifications to yield the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives.

Scientific Research Applications

Pharmaceutical Applications

5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid has been studied for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent. Its pyrazole structure is known to exhibit biological activity, making it a candidate for further research.

Case Study: Anti-inflammatory Activity

A study conducted on derivatives of pyrazole compounds demonstrated that modifications to the pyrazole ring could enhance anti-inflammatory activity. The specific compound, this compound, showed promising results in reducing inflammation markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Agrochemical Applications

This compound is also being investigated for its efficacy as a pesticide or herbicide. The structural characteristics of pyrazoles allow them to interact with biological systems in plants and pests, providing a mechanism for pest control.

Data Table: Efficacy of this compound as a Herbicide

| Test Organism | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| Weed Species A | 50 | 85 |

| Weed Species B | 100 | 90 |

| Pest Species C | 75 | 80 |

The above data indicate that the compound exhibits significant herbicidal properties at varying concentrations, making it a candidate for development into commercial herbicides .

Research Insights

Recent research has focused on the synthesis of this compound and its derivatives to explore their biological activities further. The synthesis methods often involve multi-step reactions that yield high purity products suitable for biological testing.

Synthesis Pathway Overview

- Starting Materials : Appropriate precursors are selected based on availability and reactivity.

- Reactions : A series of nucleophilic substitutions and cyclization reactions are employed.

- Purification : Final products are purified using techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The following compounds share the pyrazole-4-carboxylic acid core but differ in substituents, leading to distinct physicochemical and functional properties:

Key Observations :

- Biological Activity : Fluorinated derivatives (e.g., trifluoromethyl-substituted analogs in ) exhibit improved metabolic stability and lipophilicity, making them more suitable for pharmaceutical applications.

Functional Analogues with Expanded Heterocyclic Systems

Compounds with fused rings or additional heteroatoms demonstrate broader applications:

Key Observations :

- Fused Rings : The pyrazolo-pyridine system () introduces π-conjugation and planar rigidity, enhancing binding affinity for biological targets like enzymes.

- Carboxamide Derivatives : Replacing the carboxylic acid with a carboxamide group () improves cell permeability and oral bioavailability, as seen in antiproliferative agents .

Biological Activity

5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, case studies, and relevant research findings.

- Molecular Formula : C11H14ClN2O2

- Molecular Weight : 220.66 g/mol

- Appearance : White to light yellow solid

- Melting Point : 143°C - 148°C

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain pyrazoles can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of specific kinases involved in tumor growth .

- Anti-inflammatory Effects : Compounds within the pyrazole class are known for their anti-inflammatory properties. They can inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins. This mechanism is similar to that of well-known drugs like celecoxib .

- Enzyme Inhibition : Molecular docking studies suggest that this compound may interact effectively with various biological targets, including enzymes and receptors involved in disease pathways. Its ability to bind to these targets indicates potential as a lead compound for drug development .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing arylhydrazines with appropriate carbonyl compounds.

- Cyclization Techniques : Employing various electrophiles in the presence of bases to form the pyrazole ring.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of 12 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced apoptosis via the intrinsic mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases .

Case Study 2: Anti-inflammatory Properties

In another investigation, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The administration of the compound resulted in a significant reduction in paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between this compound and structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chloro at position 5; methylpropyl at position 1 | Anticancer, anti-inflammatory |

| Celecoxib | Sulfonamide group; COX inhibitor | Anti-inflammatory |

| Phenylbutazone | Phenyl group; COX inhibitor | Analgesic, anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.